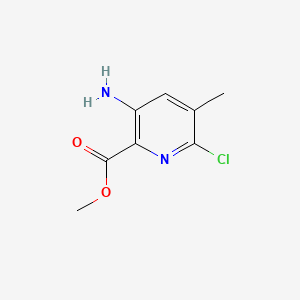
Methyl 3-amino-6-chloro-5-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-chloro-5-methylpicolinate: is a chemical compound belonging to the class of picolinates, which are derivatives of picolinic acid This compound features a chloro group at the 6th position, a methyl group at the 5th position, and an amino group at the 3rd position of the picolinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-chloro-5-methylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Methylation: The methylation at the 5th position is performed using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-chloro-5-methylpicolinate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom.
Substitution: Substitution reactions can replace the chloro or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Amino derivatives, hydrochlorides.
Substitution Products: Various functionalized picolinates.
Scientific Research Applications
Chemistry: Methyl 3-amino-6-chloro-5-methylpicolinate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential as a herbicide due to its ability to interfere with plant growth. It can be used to develop new herbicidal formulations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds makes it a candidate for drug development.
Industry: In materials science, this compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-amino-6-chloro-5-methylpicolinate exerts its effects depends on its application. As a herbicide, it likely interferes with plant growth by inhibiting key enzymes involved in photosynthesis or amino acid synthesis. The molecular targets and pathways involved would include enzymes like acetolactate synthase (ALS) and dihydropteroate synthase (DHPS).
Comparison with Similar Compounds
Methyl 3-amino-6-chloropicolinate: Lacks the methyl group at the 5th position.
Methyl 3-amino-5-methylpicolinate: Lacks the chloro group at the 6th position.
Methyl 3-amino-6-chloro-5-ethylpicolinate: Has an ethyl group instead of a methyl group at the 5th position.
Uniqueness: Methyl 3-amino-6-chloro-5-methylpicolinate is unique due to the presence of both a chloro and a methyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it distinct from other picolinate derivatives.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-3-5(10)6(8(12)13-2)11-7(4)9/h3H,10H2,1-2H3 |
InChI Key |
WUGFBIURXCATFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


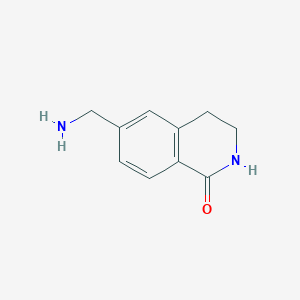
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
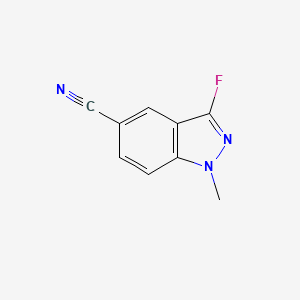
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
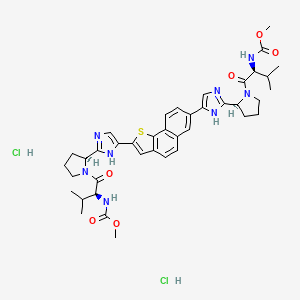
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
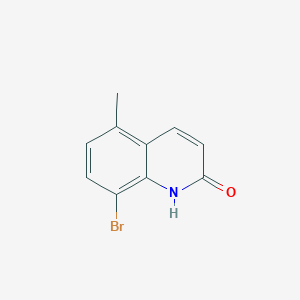
![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)
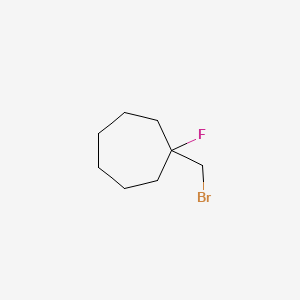
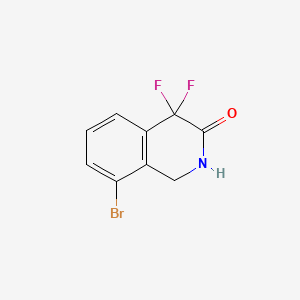
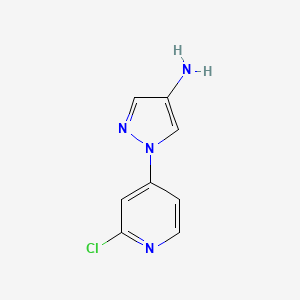
![Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B15361695.png)
![tert-Butyl 6-chloro-5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15361705.png)
